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Compound of Interest

Compound Name:
3-Bromo-5-

(trifluoromethoxy)benzyl bromide

Cat. No.: B1294260 Get Quote

In the landscape of medicinal chemistry and pharmaceutical development, the strategic

selection of molecular building blocks is paramount to the successful synthesis of novel

therapeutic agents. 3-Bromo-5-(trifluoromethoxy)benzyl bromide, registered under CAS

number 1031929-10-8, has emerged as a highly valuable intermediate. Its unique trifunctional

architecture—comprising a reactive benzyl bromide for nucleophilic substitution, a stable

trifluoromethoxy group for modulating physicochemical properties, and an aromatic bromide for

orthogonal cross-coupling reactions—provides chemists with a versatile platform for

constructing complex molecular entities.

This guide offers a comprehensive technical overview of 3-Bromo-5-(trifluoromethoxy)benzyl
bromide, designed for researchers, chemists, and drug development professionals. We will

delve into its core properties, provide a rationale for its application in synthesis, outline a

representative synthetic methodology, and detail its reactivity, handling, and safety protocols,

grounding all claims in authoritative sources.

PART 1: Physicochemical Properties and
Specifications
A clear understanding of a reagent's fundamental properties is the starting point for any

successful synthetic endeavor. The key identifiers and characteristics of 3-Bromo-5-
(trifluoromethoxy)benzyl bromide are summarized below.
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Identifier Value Source

CAS Number 1031929-10-8 BLD Pharm[1]

Molecular Formula C₈H₅Br₂F₃O BLD Pharm[1]

Molecular Weight 333.93 g/mol BLD Pharm[1]

MDL Number MFCD11035864 BLD Pharm[1]

Storage Conditions
Inert atmosphere, room

temperature
BLD Pharm[1]

PART 2: The Synthetic Rationale: Deconstructing
the Molecule's Utility
As an application scientist, my focus extends beyond what a molecule is to what it does and

why it is chosen. The strategic value of 3-Bromo-5-(trifluoromethoxy)benzyl bromide lies in

the distinct and synergistic contributions of its three key functional components.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere for
Enhanced Drug Properties
The trifluoromethoxy group is a cornerstone of modern medicinal chemistry. Its incorporation

into a drug candidate can profoundly and beneficially alter its pharmacological profile. The -

OCF₃ group is a lipophilic hydrogen bond acceptor that often enhances metabolic stability,

increases cell membrane permeability, and improves binding affinity to target receptors. Its

strong electron-withdrawing nature also influences the electronics of the aromatic ring,

impacting reactivity and interactions with biological targets.[2]

The Benzyl Bromide Moiety: The Reactive Workhorse
The benzyl bromide functionality is the primary reactive center of the molecule. Benzylic

halides are excellent electrophiles, readily undergoing nucleophilic substitution (SN2) reactions

with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This

allows for the straightforward and efficient covalent attachment of the bromo-trifluoromethoxy-

phenyl motif to a target scaffold. This reactivity is central to its role as a building block in the

synthesis of pharmaceutical intermediates and agrochemicals.[3]
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The Aromatic Bromide: A Handle for Orthogonal
Chemistry
The bromine atom directly attached to the aromatic ring provides a secondary, orthogonal site

for chemical modification. While less reactive than the benzyl bromide, it is an ideal handle for

transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or

Buchwald-Hartwig aminations. This dual reactivity allows for a two-stage synthetic strategy:

first, an SN2 reaction at the benzylic position, followed by a cross-coupling reaction on the

aromatic ring to build further molecular complexity.

PART 3: Synthesis and Mechanistic Considerations
While specific proprietary synthesis routes may vary, a robust and scalable synthesis of 3-
Bromo-5-(trifluoromethoxy)benzyl bromide can be logically devised from commercially

available precursors, typically involving the bromination of the corresponding toluene

derivative.

Proposed Synthetic Workflow
The most common and field-proven method for converting a benzylic methyl group to a benzyl

bromide is through free-radical bromination using a source of bromine radicals, such as N-

Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide)

or under UV irradiation.
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Caption: Proposed synthesis of the target compound via free-radical bromination.

Exemplary Protocol: Free-Radical Bromination
This protocol is a representative methodology based on standard organic chemistry principles

and should be adapted and optimized by a qualified chemist.

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser,

magnetic stirrer, and nitrogen inlet, charge 3-Bromo-5-(trifluoromethoxy)toluene (1.0 eq) and

carbon tetrachloride (CCl₄) as the solvent.

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of

Azobisisobutyronitrile (AIBN, ~0.02 eq) to the flask.

Reaction Execution: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography
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(GC). The reaction is typically complete within 2-4 hours.

Causality Note: Refluxing provides the thermal energy required to homolytically cleave the

weak N-O bond in AIBN, initiating the free-radical chain reaction. CCl₄ is a standard non-

polar solvent for these reactions.

Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct and wash the solid with a small amount of

cold CCl₄.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The

product can be purified by vacuum distillation or column chromatography on silica gel if

necessary.

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and

Mass Spectrometry.

PART 4: Key Reactions and Applications in Drug
Synthesis
The primary application of 3-Bromo-5-(trifluoromethoxy)benzyl bromide is as an alkylating

agent to introduce the 3-bromo-5-(trifluoromethoxy)benzyl moiety into a molecule of interest.

Core Reactivity: Nucleophilic Substitution (SN2)
The compound readily reacts with nucleophiles in a classic SN2 fashion. This reaction is

fundamental to its utility.
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Caption: General SN2 reaction pathway for the title compound.

Exemplary Protocol: O-Alkylation of a Phenol
This self-validating protocol includes steps for reaction monitoring and product confirmation,

ensuring trustworthiness.

Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent like

Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base such as potassium

carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes to

generate the phenoxide anion.

Expertise Note: K₂CO₃ is a mild, inexpensive base suitable for generating the nucleophilic

phenoxide without causing side reactions. DMF is an excellent solvent for SN2 reactions

as it solvates the cation, leaving the anion highly reactive.
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Reagent Addition: Add a solution of 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.1 eq)

in the same solvent dropwise to the reaction mixture.

Reaction Execution: Stir the reaction at room temperature or gentle heat (e.g., 50-60°C) until

TLC analysis indicates the complete consumption of the starting phenol.

Workup: Quench the reaction by pouring it into cold water. Extract the aqueous layer with an

organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude

residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation:

Collect fractions and analyze by TLC to isolate the pure product.

Obtain ¹H NMR and Mass Spec data of the purified product to confirm the structure and

verify the successful alkylation. The disappearance of the phenolic proton and the

appearance of the benzylic CH₂ protons at ~5.0 ppm in the NMR spectrum are key

indicators.

PART 5: Safety, Handling, and Storage
Benzyl bromides, particularly those with electron-withdrawing groups, are lachrymatory and

corrosive. Extreme caution must be exercised during handling. While a specific safety data

sheet for CAS 1031929-10-8 is not widely published, data from structurally analogous

compounds provide a strong basis for a robust safety protocol.

Hazard Profile (Inferred): Based on compounds like 3,5-Bis(trifluoromethyl)benzyl bromide,

this reagent should be treated as corrosive.[4] It is expected to cause severe skin burns and

eye damage (H314).[4] It may also be harmful if swallowed and cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this chemical inside a certified

chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab

coat, and chemical safety goggles along with a full face shield.[5]
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Handling: Avoid all contact with skin and eyes. Do not breathe vapors. Use spark-proof tools

and ensure adequate ventilation.[5] In case of accidental contact, immediately flush the

affected area with copious amounts of water and seek medical attention.[6]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong oxidizing agents, acids, and bases.[5] The product should be stored under an inert

atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container to prevent degradation

from moisture.[1]

Conclusion
3-Bromo-5-(trifluoromethoxy)benzyl bromide is a sophisticated and powerful chemical tool

for the modern synthetic chemist. Its carefully designed structure provides multiple avenues for

creating complex, high-value molecules, particularly in the realm of pharmaceutical research.

The combination of a bio-property-enhancing trifluoromethoxy group with two distinct and

orthogonally reactive bromide handles makes it an indispensable building block. By

understanding its properties, reactivity, and handling requirements, researchers can safely and

effectively leverage this reagent to accelerate the discovery and development of next-

generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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